N-(4-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with an indole ring, and a sulfanylacetylphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of N1-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves several steps. One common method includes the condensation of a substituted isatin with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The reaction mixture is typically heated for an extended period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N~1~-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N~1~-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimalarial, antidepressant, and antileishmanial activities.
Cancer Research: The compound has shown promise as an iron chelator, which can inhibit cancer cell proliferation by depleting intracellular iron levels.
Biological Studies: It is used in studies related to DNA intercalation and antiviral activities.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with various molecular targets. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting essential cellular processes in cancer cells . This binding can lead to cell cycle arrest and apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to N1-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE include other triazinoindole derivatives such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also exhibit significant biological activities, including antimalarial and antiviral properties.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and cytotoxic activities.
N~1~-(4-{2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE stands out due to its unique combination of a triazinoindole core and a sulfanylacetylphenyl group, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H17N5O2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)21-14-9-7-13(8-10-14)17(27)11-28-20-22-19-18(23-24-20)15-5-3-4-6-16(15)25(19)2/h3-10H,11H2,1-2H3,(H,21,26) |
InChI Key |
PSBBPYNTBIEYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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